Retigabine Retigabine Ezogabine is a substituted aniline that is benzene-1,2,4-triamine bearing ethoxycarbonyl and 4-fluorobenzyl substituents at positions N-1 and N-4 respectively. An anticonvulsant used to treat seizures associated with epilepsy in adults. It has a role as an anticonvulsant and a potassium channel modulator. It is a carbamate ester, an organofluorine compound, a substituted aniline and a secondary amino compound. It is functionally related to a benzene-1,2,4-triamine.
Ezogabine is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance.
Ezogabine (D23129) is a close structural analog of the centrally acting analgesic flupitrine. It is a neuronal potassium channel opener being developed as a first-in-class antiepileptic drug (AED) and is currently being studied in Phase 3 trials as an adjunctive treatment for partial-onset seizures in adult patients with refractory epilepsy. FDA approved in June 10, 2011 under the name of ezogabine.
Ezogabine is a Potassium Channel Opener. The mechanism of action of ezogabine is as a Potassium Channel Opener.
Ezogabine, which is known as retigabine in Europe, is a unique anticonvulsant used largely as an adjunctive agent in the treatment of partial seizures. Therapy with ezogabine has not been associated with serum aminotransferase elevations, and clinically apparent liver injury from ezogabine has yet to be reported and must be rare, if it occurs at all.
Brand Name: Vulcanchem
CAS No.: 150812-12-7
VCID: VC20817852
InChI: InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)
SMILES: CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.33 g/mol

Retigabine

CAS No.: 150812-12-7

Cat. No.: VC20817852

Molecular Formula: C16H18FN3O2

Molecular Weight: 303.33 g/mol

* For research use only. Not for human or veterinary use.

Retigabine - 150812-12-7

Specification

Description Ezogabine is a substituted aniline that is benzene-1,2,4-triamine bearing ethoxycarbonyl and 4-fluorobenzyl substituents at positions N-1 and N-4 respectively. An anticonvulsant used to treat seizures associated with epilepsy in adults. It has a role as an anticonvulsant and a potassium channel modulator. It is a carbamate ester, an organofluorine compound, a substituted aniline and a secondary amino compound. It is functionally related to a benzene-1,2,4-triamine.
Ezogabine is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance.
Ezogabine (D23129) is a close structural analog of the centrally acting analgesic flupitrine. It is a neuronal potassium channel opener being developed as a first-in-class antiepileptic drug (AED) and is currently being studied in Phase 3 trials as an adjunctive treatment for partial-onset seizures in adult patients with refractory epilepsy. FDA approved in June 10, 2011 under the name of ezogabine.
Ezogabine is a Potassium Channel Opener. The mechanism of action of ezogabine is as a Potassium Channel Opener.
Ezogabine, which is known as retigabine in Europe, is a unique anticonvulsant used largely as an adjunctive agent in the treatment of partial seizures. Therapy with ezogabine has not been associated with serum aminotransferase elevations, and clinically apparent liver injury from ezogabine has yet to be reported and must be rare, if it occurs at all.
CAS No. 150812-12-7
Molecular Formula C16H18FN3O2
Molecular Weight 303.33 g/mol
IUPAC Name ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Standard InChI InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)
Standard InChI Key PCOBBVZJEWWZFR-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Canonical SMILES CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Colorform White to slightly colored crystalline powder
Melting Point 138-145 °C

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